

Initial in vitro studies on eliapixant potency

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Compound of Interest

Compound Name: *Eliapixant*

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An In-Depth Technical Guide to the Initial In Vitro Potency of **Eliapixant**

Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 receptor, an adenosine triphosphate (ATP)-gated ion channel primarily expressed on peripheral sensory neurons.[1][2] Activation of P2X3 receptors by ATP, often released from damaged or inflamed tissues, plays a crucial role in the sensitization of nerve fibers, leading to pathological pain pathways and the cough reflex.[3][4] Consequently, antagonizing this receptor is a promising therapeutic strategy for conditions associated with neuronal hypersensitivity, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3]

A significant challenge in developing P2X3 receptor antagonists has been mitigating off-target effects, particularly taste disturbances, which are linked to the blockade of the P2X2/3 heterotrimer receptor. **Eliapixant** was developed to be highly selective for the P2X3 homotrimer over the P2X2/3 heterotrimer, aiming for a better tolerability profile. This guide details the initial in vitro studies that established the potency and selectivity of **eliapixant**.

Quantitative Potency and Selectivity Data

The in vitro potency of **eliapixant** was assessed using various assays, including Fluorescence Imaging Plate Reader (FLIPR)-based calcium flux assays and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency, representing the concentration required to inhibit a biological process by 50%.

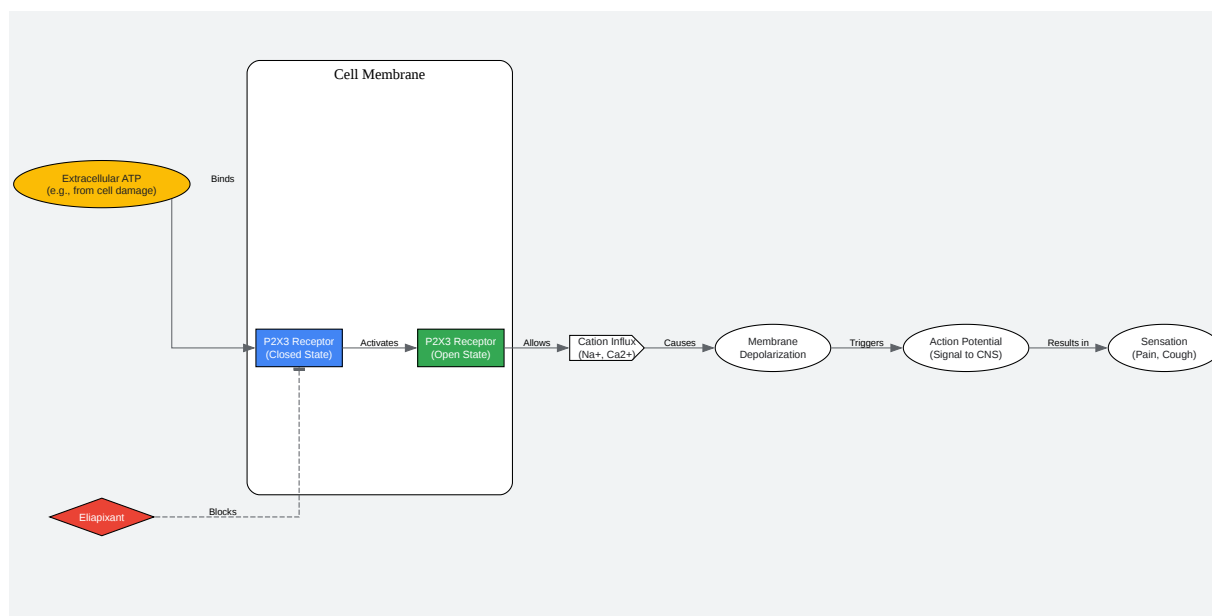
The data consistently demonstrates that **eliapixant** is a potent antagonist of the human P2X3 receptor, with IC50 values in the low nanomolar range. Notably, it exhibits significant selectivity for the human P2X3 homotrimer over the P2X2/3 heterotrimer.

Receptor Target	Species	Assay Method	Agonist	IC50 (nM)	Selectivity (P2X2/3 vs P2X3)	Source
P2X3 Homotrimer	Human	FLIPR Calcium-Flux	α,β -meATP	8	~20-fold	
P2X2/3 Heterotrimer	Human	FLIPR Calcium-Flux	α,β -meATP	163		
P2X3 Homotrimer	Human	Manual Patch-Clamp	α,β -meATP	8-10	~13 to 20-fold	
P2X2/3 Heterotrimer	Human	Manual Patch-Clamp	α,β -meATP	129-163		
P2X3 (predominantly)	Rat (DRG Neurons)	Patch-Clamp	α,β -meATP	~19	Similar Potency	
P2X2/3 (predominantly)	Rat (Nodose Ganglia)	Patch-Clamp	α,β -meATP	~12		

Signaling Pathway and Therapeutic Rationale

P2X3 receptors are trimeric cation channels that open in response to extracellular ATP. This binding allows an influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of an action potential in sensory neurons. This signaling is central to the sensation of pain and the cough reflex. **Eliapixant** acts as an antagonist, blocking this pathway. The

selectivity for P2X3 over P2X2/3 is critical, as P2X2/3 receptors are implicated in taste perception.



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Caption: P2X3 receptor activation by ATP and inhibition by **eliapixant**.

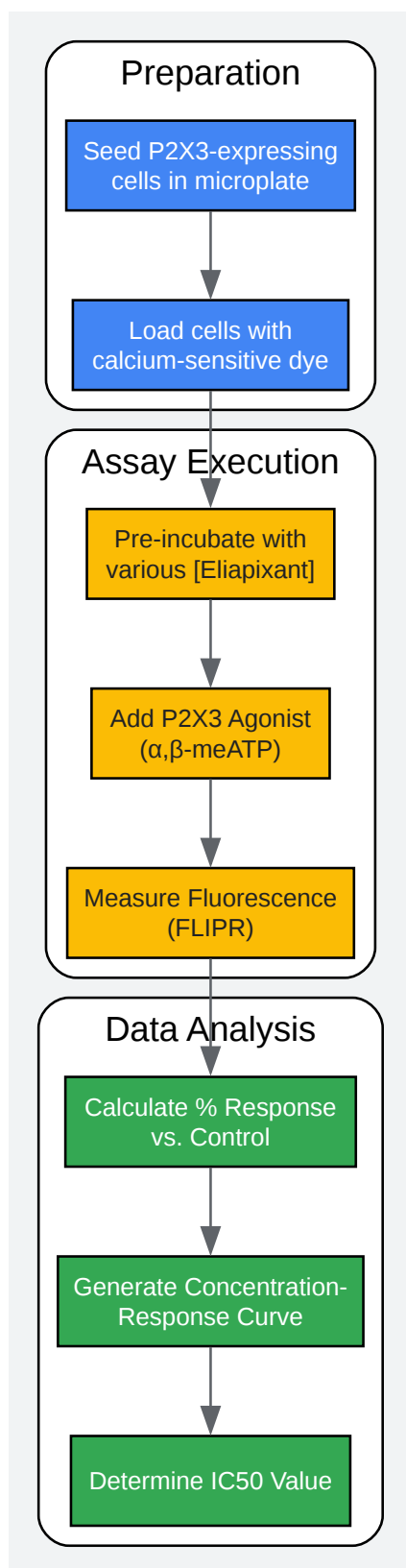
Experimental Protocols

FLIPR-Based Calcium Flux Assay

This high-throughput assay measures the potency of a compound by detecting changes in intracellular calcium concentration following receptor activation.

- Cell Lines: Recombinant 1321N1 or HEK T-REx cell lines stably expressing either human P2X3 homotrimers or human P2X2/3 heterotrimers are used.

- Assay Preparation: Cells are seeded into microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Application: **Eliapixant** at various concentrations is pre-incubated with the cells.
- Agonist Stimulation: An agonist, typically the stable ATP analog α,β -methylene ATP (α,β -meATP), is added at a concentration known to elicit a submaximal response (EC80).
- Data Acquisition: The fluorescence intensity is measured by a Fluorescence Imaging Plate Reader (FLIPR) before and after agonist addition. An increase in fluorescence corresponds to an influx of calcium through the activated P2X channels.
- Data Analysis: The response at each concentration of **eliapixant** is calculated as a percentage of the response in the absence of the antagonist. These values are plotted against the drug concentration to generate a concentration-response curve, from which the IC50 value is determined.



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Caption: Workflow for the FLIPR-based calcium flux potency assay.

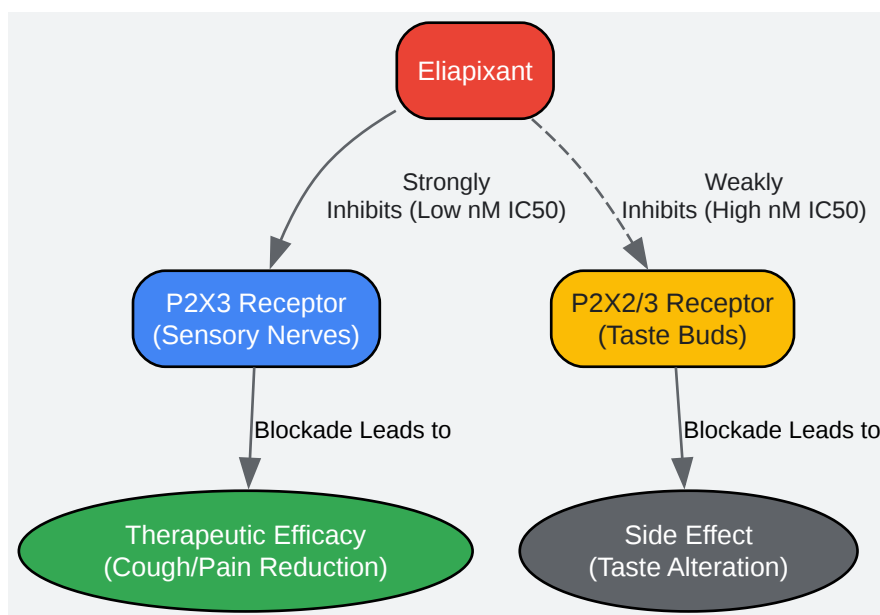
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the channels in a single cell.

- **Cell Lines and Neurons:** The assay uses recombinant cell lines expressing human P2X3 or P2X2/3 receptors. Additionally, native channels are studied using primary neurons dissected from rat dorsal root ganglia (DRG), which predominantly express P2X3, and nodose ganglia (NDG), which have a majority of P2X2/3 channels.
- **Recording:** A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain "whole-cell" access, allowing control of the membrane voltage and measurement of the currents flowing across the entire cell membrane.
- **Experimental Procedure:**
 - A baseline current is established.
 - The agonist (e.g., 10 μ M α,β -meATP for hP2X3) is applied to elicit an inward current.
 - The cells are then incubated with varying concentrations of **eliapixant** before being re-challenged with the agonist.
- **Data Analysis:** The inhibitory effect of **eliapixant** is quantified by measuring the reduction in the peak current amplitude in the presence of the antagonist compared to the control response. An IC50 is calculated from the resulting concentration-response curve.

Selectivity and Therapeutic Implications

The development of **eliapixant** was driven by the need to minimize taste-related adverse events associated with less selective P2X3 antagonists like gefapixant. The in vitro data confirms that **eliapixant** is approximately 20-fold more selective for the human P2X3 receptor over the P2X2/3 receptor, which is believed to mediate taste perception. This high selectivity is hypothesized to provide a therapeutic window where effective P2X3 antagonism can be achieved with minimal impact on P2X2/3, thus reducing the incidence of dysgeusia.



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Caption: The therapeutic rationale for selective P2X3 antagonism by **eliapixant**.

Conclusion

The initial in vitro characterization of **eliapixant** established it as a highly potent and selective antagonist of the human P2X3 receptor. Cellular assays, including calcium-flux and patch-clamp electrophysiology, consistently demonstrated low nanomolar potency against the P2X3 homotrimer and a significant selectivity margin over the P2X2/3 heterotrimer. These foundational studies provided a strong rationale for its clinical development in treating disorders associated with hypersensitive nerve fibers, with the potential for an improved tolerability profile compared to less selective compounds.

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